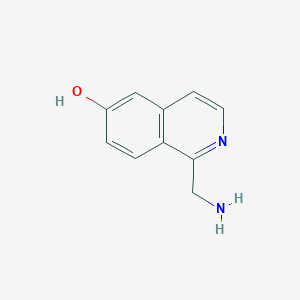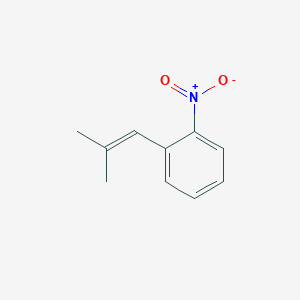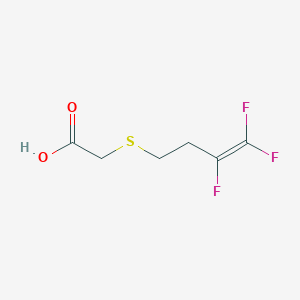
4-(3-Methylstyryl)-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylstyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl-substituted aromatic amines This compound is characterized by the presence of a 3-methylstyryl group attached to an N,N-diphenylaniline core
準備方法
The synthesis of 4-(3-Methylstyryl)-N,N-diphenylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and N,N-diphenylaniline.
Synthetic Route: The key step in the synthesis is the formation of the styryl group through a condensation reaction between 3-methylbenzaldehyde and N,N-diphenylaniline. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol.
Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
化学反応の分析
4-(3-Methylstyryl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Coupling Reactions: The styryl group can participate in coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
科学的研究の応用
4-(3-Methylstyryl)-N,N-diphenylaniline has several scientific research applications, including:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Materials Science: It is employed in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Photophysics: It is studied for its photophysical properties, such as fluorescence and phosphorescence, which are important for applications in imaging and sensing.
作用機序
The mechanism of action of 4-(3-Methylstyryl)-N,N-diphenylaniline depends on its specific application. In the context of organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
類似化合物との比較
4-(3-Methylstyryl)-N,N-diphenylaniline can be compared with other styryl-substituted aromatic amines, such as:
4-Styryl-N,N-diphenylaniline: Lacks the methyl group on the styryl moiety, which may affect its electronic properties and reactivity.
4-(4-Methylstyryl)-N,N-diphenylaniline: Has the methyl group in a different position, leading to variations in steric and electronic effects.
4-(3-Methoxystyryl)-N,N-diphenylaniline: Contains a methoxy group instead of a methyl group, which can influence its chemical behavior and applications.
特性
分子式 |
C27H23N |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
4-[(E)-2-(3-methylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23N/c1-22-9-8-10-24(21-22)16-15-23-17-19-27(20-18-23)28(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-21H,1H3/b16-15+ |
InChIキー |
CPAYHFSCOCODTA-FOCLMDBBSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC(=CC=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)






![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)



![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)


